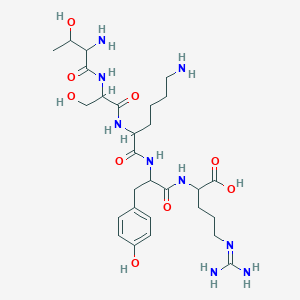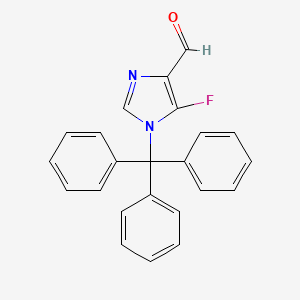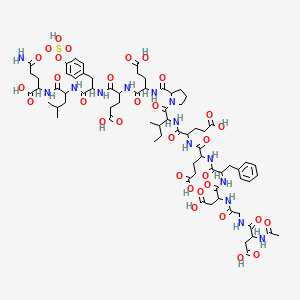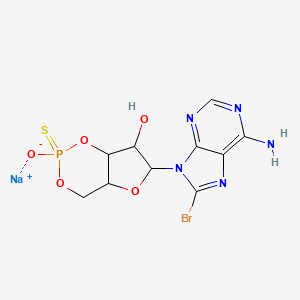
Methyl 5-(piperazin-1-YL)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepentanoic acid, methyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the piperazine ring makes this compound significant in various fields, including medicinal chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Piperazinepentanoic acid, methyl ester can be synthesized through several methods. One common approach involves the esterification of 1-piperazinepentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1-piperazinepentanoic acid, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of polymer-supported catalysts and sonochemical methods can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Piperazinepentanoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 1-piperazinepentanoic acid and methanol.
Nucleophilic Substitution: The ester group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base or catalyst.
Major Products Formed:
Hydrolysis: 1-Piperazinepentanoic acid and methanol.
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Piperazinepentanoic acid, methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-piperazinepentanoic acid, methyl ester is largely dependent on its piperazine ring. Piperazine acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 5-(piperazin-1-yl)pentanoate
- 1-(4-Methoxycarbonylbutyl)piperazine hydrochloride
Comparison: 1-Piperazinepentanoic acid, methyl ester is unique due to its specific ester linkage and the presence of the piperazine ring. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and biological activity. For instance, its ester group allows for easy hydrolysis, making it a versatile intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
62522-30-9 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
methyl 5-piperazin-1-ylpentanoate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)4-2-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3 |
Clé InChI |
WAYDSYRQCUKMDS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)
![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)





![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)


![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)
![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
